Cas no 19171-19-8 (Pomalidomide)
Pomalidomide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 3-Amino-N-(2,6-dioxo-3-piperidyl)phthalimide
- 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Pomalidomide
- 4-amino-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione
- Pomalidomide-D4
- 1H-?Isoindole-?1,?3(2H)?-?dione, 4-?amino-?2-?(2,?6-?dioxo-?3-?piperidinyl)?-
- CC4047
- CC-4047
- 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline
- 3-amino-N-(2,6-dioxo-3-piperidyl)phthalamide
- Actimid
- IMiD 3
- Actimid (Celgene)
- Pomalidomide(CC-4047)
- pomalidomide,Pomalyst
- Pomalidomide(CC-4047,Actimid)
- PoMalyst iMpurity
- Pomalyst
- Imnovid
- 4-Aminothalidomide
- CC 4047
- 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-
- IMID-3
- AK104087
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 4-amino-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
- 4-amino-2-(2,6-dioxo-3-pi
- Pomalidomide, >=99%
- Q7227206
- CHEMBL43452
- Pomalidomide (JAN/USAN/INN)
- Pomalyst (TN)
- DA-21486
- CHEBI:72690
- CFC83849
- 3-aminio-phthalimido-glutarimide
- 443919-33-3
- HY-10984
- Pomalidomide, >=98% (HPLC)
- DTXSID40893458
- BP164278
- 4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 4-Amino-2-((3RS)-2,6-dioxopiperidin-3-yl)-2H-isoindole-1,3-dione
- BCP02890
- 3-(3-AMINO)-PHTALAMIDO-GLUTARIMIDE
- BRD-A12994259-001-02-1
- POMALIDOMIDE [VANDF]
- POMALIDOMIDE [ORANGE BOOK]
- P2074
- HMS3744K07
- BCP0726000263
- pomalidomidum
- DB08910
- IMiD1
- 19171-19-8
- Phthalimide, 3-amino-N-(2,6-dioxo-3-piperidyl)-
- BCP09107
- UVSMNLNDYGZFPF-UHFFFAOYSA-N
- SR-01000941573
- 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione
- Pomalidomida
- 4-Amino-2-[(3RS)-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
- CDC-394
- POMALIDOMIDE [EMA EPAR]
- AKOS013400288
- 3-Aminophthalimidoglutarimide
- NSC-775351
- GTPL7348
- C13H11N3O4
- SR-01000941573-1
- MLS006011261
- CCG-264684
- 4-amino-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione
- NSC-767909
- CS-0165
- IMID-4047
- HSDB 8222
- DTXCID801323473
- L04AX06
- AB01565777_02
- D2UX06XLB5
- D08976
- SMR004703012
- J-514302
- NSC775351
- J-012392
- Pomalidomide- Bio-X
- NCGC00346551-03
- Pomalidomide [USAN:INN]
- POMALIDOMIDE [JAN]
- 4-AMINO-2-((3RS)-2,6-DIOXOPIPERIDIN-3-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
- POMALIDOMIDE [INN]
- Pomalidomid
- NCGC00346551-01
- AS-17905
- s-3-amino-phthalimido-glutarimide
- 4-amino-2-(2,6-dioxo-3-piperidyl)isoindole-1,3-dione
- BP-24477
- UNII-D2UX06XLB5
- POMALIDOMIDE [MI]
- BDBM65456
- POMALIDOMIDE [WHO-DD]
- SB16552
- s1567
- Pomalidomide?
- MFCD12756407
- SW218099-2
- Z1269642575
- AC-26970
- NSC767909
- SCHEMBL19250920
- SCHEMBL369172
- SY054807
- POMALIDOMIDE [USAN]
- HMS3655G05
- EN300-317097
-
- MDL: MFCD12756407
- Inchi: 1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)
- InChI Key: UVSMNLNDYGZFPF-UHFFFAOYSA-N
- SMILES: O=C1C([H])(C([H])([H])C([H])([H])C(N1[H])=O)N1C(C2C([H])=C([H])C([H])=C(C=2C1=O)N([H])[H])=O
Computed Properties
- Exact Mass: 273.07500
- Monoisotopic Mass: 273.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 110
Experimental Properties
- Melting Point: 305-312°C
- Boiling Point: 582.9°C at 760 mmHg
- Flash Point: 66.2 °F
- Solubility: DMSO: ≥14mg/mL
- PSA: 109.57000
- LogP: 0.51790
- Merck: 135
Pomalidomide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Pomalidomide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-317097-100mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 100mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-317097-250mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 250mg |
$22.0 | 2022-02-28 | |
| Enamine | EN300-317097-500mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 500mg |
$23.0 | 2022-02-28 | |
| Enamine | EN300-317097-1000mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 1g |
$24.0 | 2022-02-28 | |
| Enamine | EN300-317097-2500mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 2500mg |
$44.0 | 2022-02-28 | |
| Enamine | EN300-317097-5000mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 5g |
$68.0 | 2022-02-28 | |
| Enamine | EN300-317097-10000mg |
4-amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
19171-19-8 | 95.0% | 10g |
$106.0 | 2022-02-28 | |
| Matrix Scientific | 119864-1g |
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 95+% |
19171-19-8 | 95+% | 1g |
$225.00 | 2023-09-09 | |
| Matrix Scientific | 119864-5g |
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 95+% |
19171-19-8 | 95+% | 5g |
$665.00 | 2023-09-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2074-100MG |
Pomalidomide |
19171-19-8 | >98.0%(HPLC) | 100mg |
¥445.00 | 2023-09-07 |
Pomalidomide Suppliers
Pomalidomide Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Pomalidomide
Professional Introduction to Pomalidomide (CAS No. 19171-19-8)
Pomalidomide, a compound with the chemical name Pomalidomide and the CAS number CAS No. 19171-19-8, is a significant therapeutic agent in the field of oncology. This drug, which belongs to the immunomodulatory drug (IMiD) class, has garnered substantial attention for its role in treating certain types of cancer, particularly multiple myeloma. The development and application of Pomalidomide have been marked by groundbreaking research and clinical trials, contributing to advancements in cancer therapy.
The mechanism of action of Pomalidomide revolves around its ability to modulate the immune system and interfere with the proliferation of cancer cells. Specifically, it exerts its effects by inhibiting the formation of immunomodulatory proteins (IPs), which are crucial for the survival and growth of plasma cells. By targeting these pathways, Pomalidomide effectively reduces the burden of malignant plasma cells, leading to improved outcomes in patients with multiple myeloma.
In recent years, research into Pomalidomide has expanded beyond its initial applications. Studies have explored its potential in combination therapies, where it is used alongside other drugs to enhance treatment efficacy. For instance, combinations involving Pomalidomide with proteasome inhibitors or anti-CD38 monoclonal antibodies have shown promising results in clinical trials. These combinations aim to tackle multiple pathways that contribute to cancer progression, thereby improving patient responses and survival rates.
One of the most notable advancements in Pomalidomide research has been its application in relapsed or refractory multiple myeloma (RRMM). RRMM is a challenging condition where patients have exhausted available treatment options, making it crucial to develop new therapeutic strategies. Pomalidomide has emerged as a key player in these efforts, offering a viable treatment option for patients who have limited choices. Clinical trials have demonstrated that Pomalidomide can induce significant responses in RRMM patients, including partial remissions and even complete remissions.
The development of Pomalidomide has also been accompanied by efforts to understand and mitigate its side effects. Common side effects include fatigue, nausea, thrombocytopenia, and neutropenia. However, through careful dosing and supportive care, many of these side effects can be managed effectively. Ongoing research aims to identify biomarkers that can predict treatment response and toxicity, allowing for more personalized treatment approaches.
Another area of interest has been the investigation of Pomalidomide's potential beyond oncology. Preliminary studies have suggested that it may have applications in autoimmune diseases and inflammation-related conditions. While these findings are still in the early stages, they open up new avenues for research and development. The broad spectrum of activities exhibited by Pomalidomide underscores its versatility as a therapeutic agent.
The future of Pomalidomide research looks promising, with several ongoing clinical trials exploring its use in different cancer types and combination therapies. Additionally, efforts are underway to develop newer analogs of Pomalidomide that may offer improved efficacy and reduced toxicity. These endeavors hold the potential to further expand the therapeutic applications of this remarkable compound.
In conclusion, Pomalidomide (CAS No. 19171-19-8) represents a significant advancement in cancer therapy, particularly for patients with multiple myeloma. Its unique mechanism of action, combined with its effectiveness in combination therapies and relapsed settings, makes it a cornerstone in modern oncology. As research continues to uncover new applications and refine treatment strategies, Pomalidomide is poised to remain at the forefront of cancer treatment innovation.
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